molecular formula C19H28N2O5 B7910379 Boc-D-Valine-L-Phe-OH

Boc-D-Valine-L-Phe-OH

Cat. No.: B7910379
M. Wt: 364.4 g/mol
InChI Key: CCPXIFCBNOUEBC-LSDHHAIUSA-N
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Description

Boc-D-Valine-L-Phe-OH is a compound used in peptide synthesis. It is a dipeptide consisting of D-valine and L-phenylalanine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of D-valine. This compound is commonly used in solid-phase peptide synthesis due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Valine-L-Phe-OH typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale protection: Using industrial-grade di-tert-butyl dicarbonate and bases in large reactors.

    Automated coupling: Employing automated peptide synthesizers to couple the protected D-valine with L-phenylalanine efficiently.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Valine-L-Phe-OH undergoes several types of chemical reactions:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, dichloromethane, hydrochloric acid, methanol.

    Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, 1-hydroxybenzotriazole, 1-hydroxy-7-azabenzotriazole.

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine form of the dipeptide.

    Coupling: Formation of longer peptide chains by linking with other amino acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Boc-D-Valine-L-Phe-OH involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of D-valine during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further peptide bond formation, allowing the synthesis of longer peptide chains .

Comparison with Similar Compounds

Similar Compounds

    Boc-L-Valine-L-Phe-OH: Similar structure but with L-valine instead of D-valine.

    Boc-D-Valine-L-Leucine-OH: Contains L-leucine instead of L-phenylalanine.

    Boc-L-Valine-L-Leucine-OH: Both amino acids are in the L-configuration.

Uniqueness

Boc-D-Valine-L-Phe-OH is unique due to the presence of D-valine, which can impart different stereochemical properties compared to its L-valine counterpart. This can affect the overall conformation and biological activity of the synthesized peptides .

Properties

IUPAC Name

(2S)-2-[[(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-12(2)15(21-18(25)26-19(3,4)5)16(22)20-14(17(23)24)11-13-9-7-6-8-10-13/h6-10,12,14-15H,11H2,1-5H3,(H,20,22)(H,21,25)(H,23,24)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPXIFCBNOUEBC-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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